4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that features a benzothiazole core. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be achieved through a multi-step process involving the formation of the benzothiazole ring followed by functional group modifications. One common synthetic route involves the cyclization of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles like amines or thiols can replace existing substituents.
Addition: The alkyne group in the compound can participate in addition reactions, such as hydroboration or hydrogenation, to form alkenes or alkanes
Scientific Research Applications
4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
6-nitrobenzothiazole: Investigated for its anticancer activity.
2-mercaptobenzothiazole: Used in the rubber industry as a vulcanization accelerator.
What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
4-acetyl-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-4-13-23-19-17(26-5-2)7-6-8-18(19)27-21(23)22-20(25)16-11-9-15(10-12-16)14(3)24/h1,6-12H,5,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMULAWLDGSAPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.